N,N-dimethyl-2-(methylamino)acetamide N,N-dimethyl-2-(methylamino)acetamide
Brand Name: Vulcanchem
CAS No.: 1857-20-1
VCID: VC21540354
InChI: InChI=1S/C5H12N2O/c1-6-4-5(8)7(2)3/h6H,4H2,1-3H3
SMILES: CNCC(=O)N(C)C
Molecular Formula: C5H12N2O
Molecular Weight: 116.16 g/mol

N,N-dimethyl-2-(methylamino)acetamide

CAS No.: 1857-20-1

Cat. No.: VC21540354

Molecular Formula: C5H12N2O

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-2-(methylamino)acetamide - 1857-20-1

Specification

CAS No. 1857-20-1
Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
IUPAC Name N,N-dimethyl-2-(methylamino)acetamide
Standard InChI InChI=1S/C5H12N2O/c1-6-4-5(8)7(2)3/h6H,4H2,1-3H3
Standard InChI Key CAGXPPQTXUCBOY-UHFFFAOYSA-N
SMILES CNCC(=O)N(C)C
Canonical SMILES CNCC(=O)N(C)C

Introduction

Structural Information

Basic Molecular Data

N,N-dimethyl-2-(methylamino)acetamide (CAS: 1857-20-1) is an organic compound with the molecular formula C₅H₁₂N₂O and a molecular weight of 116.16 g/mol . This compound contains two nitrogen atoms - one in an amino group and another in an amide group - along with a carbonyl functional group. The structure represents a methylated derivative of glycine with a dimethylamide functionality.

Structural Identifiers

The compound can be identified through several standardized chemical notations, which are essential for database searches and chemical information systems:

Identifier TypeValue
SMILESCNCC(=O)N(C)C
InChIInChI=1S/C5H12N2O/c1-6-4-5(8)7(2)3/h6H,4H2,1-3H3
InChIKeyCAGXPPQTXUCBOY-UHFFFAOYSA-N
PubChem CID2063713

Synonyms and Alternative Names

The compound is known by several synonyms in scientific literature and chemical databases:

  • Sarcosinedimethylamide

  • N-Me-Gly-NMe₂

  • Sar-NMe₂

  • N-methylglycinedimethylamide

  • N¹,N¹,N²-trimethylglycinamide

Physical and Chemical Properties

Physical State and Appearance

N,N-dimethyl-2-(methylamino)acetamide exists as a liquid at standard temperature and pressure . This physical state makes it convenient for use as a solvent or reagent in various chemical processes.

Thermodynamic Properties

The compound exhibits specific thermodynamic characteristics that are relevant to its handling and application:

PropertyValueNotes
Boiling Point175.4±23.0 °CPredicted value
Melting PointNot Available-
Density0.934±0.06 g/cm³Predicted value
Enthalpy of Vaporization41.2±3.0 kJ/mol-
Flash Point59.9±22.6 °C-

Optical and Spectroscopic Properties

The compound has specific optical properties that can be useful for its identification and analysis:

PropertyValue
Index of Refraction1.437
Molar Refractivity32.6±0.3 cm³

Acidity and Basicity

N,N-dimethyl-2-(methylamino)acetamide has an acidity coefficient (pKa) of 8.86(+1) at 25°C . This property is particularly important for understanding its behavior in solution and its potential interactions with other chemical species.

Predicted Collision Cross Section

Mass spectrometry analysis of the compound reveals predicted collision cross section values for various adducts:

Adductm/zPredicted CCS (Ų)
[M+H]⁺117.10224124.8
[M+Na]⁺139.08418133.4
[M+NH₄]⁺134.12878132.5
[M+K]⁺155.05812129.2
[M-H]⁻115.08768125.2
[M+Na-2H]⁻137.06963128.7
[M]⁺116.09441125.7
[M]⁻116.09551125.7

Applications and Uses

Role in Organic Synthesis

N,N-dimethyl-2-(methylamino)acetamide serves primarily as an intermediate in organic synthesis pathways . Its dual functionality (secondary amine and tertiary amide groups) makes it valuable for building more complex molecular structures. The compound can participate in various reactions including alkylation, acylation, and condensation processes, enabling the synthesis of pharmaceutically relevant compounds.

Pharmaceutical Applications

In pharmaceutical research and development, the compound plays a significant role as a precursor in the synthesis of:

  • Hormone drugs

  • Enzyme inhibitors

  • Plant growth regulators

  • Polymer additives

The nitrogen atoms in N,N-dimethyl-2-(methylamino)acetamide can serve as key attachment points for building more complex drug molecules, especially those requiring amino or amide functionalities in their structure.

Other Industrial Applications

Beyond pharmaceutical synthesis, the compound has utility in several other fields:

  • As a dye component

  • As a solvent in specialized applications

  • As a metal ion coordination agent in analytical and separation processes

Chemical Reactivity and Reactions

Functional Group Reactivity

The compound contains two key functional groups that determine its chemical behavior:

  • Secondary amine group (-NHCH₃): This group can participate in:

    • Alkylation reactions

    • Acylation reactions

    • Nucleophilic substitution reactions

    • Coordination with metal ions

  • Tertiary amide group (-CON(CH₃)₂): This group exhibits:

    • Resistance to hydrolysis compared to primary amides

    • Potential for coordination with Lewis acids

    • Limited electrophilicity at the carbonyl carbon

The combination of these two functional groups in a single molecule creates interesting reactive possibilities, particularly in medicinal chemistry applications.

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